Cas no 951900-79-1 (5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide)

5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide structure
951900-79-1 structure
商品名:5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide
CAS番号:951900-79-1
MF:C16H16N6O2S
メガワット:356.402240753174
CID:5431800

5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]triazole-4-carboxamide
    • 5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide
    • インチ: 1S/C16H16N6O2S/c1-9-4-6-12(7-5-9)22-11(3)14(19-21-22)15(24)18-16-17-13(20-25-16)8-10(2)23/h4-7H,8H2,1-3H3,(H,17,18,20,24)
    • InChIKey: ABSUTDVNRWPMND-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=C(C)C=C2)C(C)=C(C(NC2SN=C(CC(=O)C)N=2)=O)N=N1

5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3375-1809-4mg
5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide
951900-79-1 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3375-1809-5mg
5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide
951900-79-1 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3375-1809-2mg
5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide
951900-79-1 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3375-1809-10μmol
5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide
951900-79-1 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3375-1809-1mg
5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide
951900-79-1 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3375-1809-10mg
5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide
951900-79-1 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3375-1809-5μmol
5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide
951900-79-1 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3375-1809-3mg
5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide
951900-79-1 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3375-1809-2μmol
5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide
951900-79-1 90%+
2μl
$57.0 2023-04-26

5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide 関連文献

5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Introduction to 5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide (CAS No. 951900-79-1)

The compound 5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 951900-79-1, represents a sophisticated molecular entity with significant potential in the realm of pharmaceutical and biochemical research. This compound belongs to a class of heterocyclic derivatives characterized by the presence of multiple nitrogen and sulfur atoms within its structure, which endows it with unique electronic and steric properties. The intricate arrangement of these heteroatoms facilitates diverse interactions with biological targets, making it a promising candidate for further exploration in drug discovery.

At the core of this molecule lies a fused system comprising a thiadiazole and a triazole ring, both of which are well-documented for their pharmacological relevance. The thiadiazole moiety is particularly noteworthy for its role in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. Its ability to modulate enzyme activity and receptor binding has been extensively studied in academic and industrial settings. In contrast, the triazole ring is renowned for its stability and versatility in medicinal chemistry, often serving as a key structural element in drugs that require prolonged biological activity.

The presence of a 5-methyl group on the thiadiazole ring introduces additional conformational flexibility to the molecule. This methyl substituent can influence both the electronic distribution and steric environment around critical functional sites, potentially enhancing or altering its interaction with biological targets. Such modifications are frequently employed in drug design to optimize potency and selectivity. Moreover, the 4-methylphenyl (para-substituted benzene) group appended to the molecule contributes to hydrophobicity and may improve membrane permeability, factors that are crucial for oral bioavailability—a key consideration in pharmaceutical development.

One of the most intriguing aspects of this compound is the N-3-(2-oxopropyl) substituent attached to the triazole ring. The 2-oxopropyl group introduces both a polar carbonyl oxygen and an alkyl chain, which can serve as handles for further chemical modifications or influence binding affinity through hydrogen bonding or hydrophobic interactions. Such structural features are often exploited to fine-tune pharmacokinetic properties or enhance binding affinity to specific biological targets. The combination of these elements creates a complex interplay of electronic effects that could be leveraged for therapeutic intervention.

In recent years, there has been growing interest in exploring novel heterocyclic compounds for their potential applications in treating complex diseases. The unique scaffold of 5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide aligns well with this trend. Researchers have been investigating similar derivatives for their ability to modulate inflammatory pathways and inhibit key enzymes involved in disease progression. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in cancer metabolism and neurodegenerative disorders.

The carboxamide functional group at the 4-position of the triazole ring is particularly noteworthy for its potential role as an amide linker—a common motif in drug design that facilitates protein binding through hydrogen bonding networks. This feature makes it an attractive candidate for developing small molecules that interact with proteins involved in signal transduction or metabolic processes. Furthermore, the overall architecture of this compound suggests it could be modified further to improve solubility or target specificity without compromising core pharmacological activity.

Advances in computational chemistry have enabled more efficient screening of such complex molecules for biological activity. Molecular modeling techniques have been employed to predict how this compound might interact with various protein targets by simulating binding affinities and identifying key interaction points. These predictions have guided experimental efforts toward optimizing its pharmacological profile. For instance, virtual screening has helped identify potential analogs with enhanced potency or selectivity against specific enzymes or receptors.

The synthesis of this compound presents an interesting challenge due to its multi-ring structure and multiple functional groups. However, modern synthetic methodologies have made it increasingly feasible to construct such molecules efficiently while maintaining high purity standards required for pharmaceutical applications. Techniques such as multi-step organic synthesis combined with purification methods like high-performance liquid chromatography (HPLC) ensure that researchers can obtain sufficient quantities of this compound for detailed biological testing.

As research continues into novel therapeutic agents derived from heterocyclic systems like thiadiazoles and triazoles,5-methyl-1-(4-methylphenyl)-N-3-(2 oxopropyl)-1 ,2 ,4 -thiadiazol -5 -y l - 1 H - 1 , 2 , 3 -tria z ole - 4 -carboxamide (CAS No. 95 1900 -79 - 1 ) holds promise as a versatile scaffold capable o f generating lead compounds f o r treating a wide range o f diseases . Its unique structural features make it an exciting subject f o r further investigation , both i n academic laboratories an d i n industrial research settings where new drugs are constantly being sought . By leveraging advances i n synthetic chemistry an d computational biology , scientists may uncover new therapeutic applications f o r this remarkable molecule . p >

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